5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC17632511
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClNO2 |
|---|---|
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | NPGGDPQEMDENRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl |
Introduction
Chemical Identity and Structural Properties
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ClNO₂ | |
| Molecular Weight | 237.68 g/mol | |
| SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl | |
| LogP | 2.45 (Predicted) | |
| Solubility | Insoluble in water; soluble in DCM, DMF |
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.60 (s, 2H, CH₂Cl), δ 6.95–7.80 (m, 4H, aromatic) .
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IR (KBr): Peaks at 1,650 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl).
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a two-step cyclization process:
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Intermediate Formation: 4-Methoxybenzaldehyde reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding a β-chloro enol ether intermediate .
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Oxazole Cyclization: The intermediate undergoes cyclization with methylamine at 80°C, forming the oxazole ring .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate Formation | DCM, Et₃N, 0°C → RT, 12h | 78% |
| Cyclization | Methylamine, DMF, 80°C, 6h | 65% |
Green Chemistry Approaches
Recent efforts emphasize sustainable synthesis:
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Microwave-Assisted Cyclization: Reduces reaction time to 30 minutes with comparable yields (62%) .
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Ionic Liquid Catalysis: Using [BMIM][BF₄] improves atom economy (82% yield) and eliminates volatile solvents .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloromethyl group at C5 undergoes facile substitution:
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With Amines: Forms 5-(aminomethyl) derivatives, enhancing water solubility (e.g., reaction with piperazine yields a bioactive analogue) .
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With Thiols: Produces sulfides, which show improved antioxidant activity .
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to the para position, enabling functionalization:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group, a precursor for amine derivatives.
Biological Activity and Mechanisms
Table 3: Anticancer Activity Profile
| Cell Line | GI₅₀ (μM) | Mechanism |
|---|---|---|
| SF-539 (Glioblastoma) | 1.2 | Complex I inhibition |
| HOP-92 (Lung Cancer) | 1.8 | Tubulin polymerization |
| MCF-7 (Breast Cancer) | 2.1 | ROS generation |
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 0.62 mg/mL) and Candida albicans (MIC = 0.0048 mg/mL), the chloromethyl group enhances membrane penetration, disrupting biofilm formation .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Suzuki coupling with boronic acids yields biaryloxazoles targeting VEGFR-2 (Ki = 12 nM) .
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Antiviral Agents: Thiourea derivatives inhibit HIV-1 protease (IC₅₀ = 0.45 μM) .
Materials Science
Incorporated into polymers, it improves thermal stability (TGA decomposition >300°C) and UV absorption (λmax = 340 nm), suitable for optoelectronic devices .
Comparison with Structural Analogues
4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
This regioisomer (CAS: 122994-69-8) exhibits reduced anticancer potency (GI₅₀ = 4.5 μM in SF-539) due to steric hindrance at C4, underscoring the importance of substituent positioning .
Non-Chlorinated Analogues
Removing the chloromethyl group (e.g., 2-(4-methoxyphenyl)-4-methyloxazole) abolishes antimicrobial activity, highlighting the critical role of the C5 electrophile .
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